molecular formula C7H9F2N3O3 B2961153 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole CAS No. 1328640-88-5

5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No.: B2961153
CAS No.: 1328640-88-5
M. Wt: 221.164
InChI Key: MNIPGEJVEHPYLQ-UHFFFAOYSA-N
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Description

5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoroethoxy group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-amino-1H-pyrazole.

    Reduction: Formation of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluoroethoxy group may enhance the compound’s stability and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazole: Lacks the nitro group, which may result in different chemical and biological properties.

    1-Methyl-3-nitro-1H-pyrazole: Lacks the difluoroethoxy group, which may affect its stability and reactivity.

    5-((2,2-Difluoroethoxy)methyl)-1H-pyrazole: Lacks the methyl group, which may influence its overall properties.

Uniqueness

5-((2,2-Difluoroethoxy)methyl)-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of both the difluoroethoxy and nitro groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(2,2-difluoroethoxymethyl)-1-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O3/c1-11-5(3-15-4-6(8)9)2-7(10-11)12(13)14/h2,6H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIPGEJVEHPYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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